Americium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Americium is a man-made radioactive chemical. Americium has no naturally occurring or stable isotopes. Two important isotopes of americium are americium 241 (241Am) (read as americium two-forty-one) and 243Am. Both isotopes have the same chemical behavior in the environment and the same chemical effects on your body. 241Americium is used in ionization smoke detectors. There is no broad commercial use for 243Am. Nuclear reactors, nuclear explosions, or the radioactive transformation of plutonium can produce both 241Am and 243Am. These isotopes transform by giving off alpha radiation and turning into radionuclides of other elements. The half-life of a radioactive material is the time it takes for half of the material to give off its radiation. The half-life of 241Am is 432 years and that of 243Am is 7,370years.

Americium is a man-made radioactive element with atomic symbol Am, atomic number 95, and atomic weight 243.

Americium atom is an actinoid atom and a f-block element atom.

Aplicaciones Científicas De Investigación

Neutron Activation Analysis

Americium–beryllium (Am-Be) sources are used in neutron activation analysis, beneficial for various fields like chemistry, physics, geology, archaeology, medicine, environmental monitoring, and forensic sciences. These sources, when moderated with paraffin instead of water, can significantly enhance the neutron thermal flux, facilitating better neutron activation analysis (Didi et al., 2017).

Nuclear Fuel Reprocessing

Americium (Am) separation from nuclear waste streams is a significant challenge in nuclear fuel reprocessing. Research shows that terpyridyl ligands on electrodes can promote the oxidation of trivalent Am ions to more easily separable pentavalent and hexavalent states, which is critical for efficient nuclear waste management (Dares et al., 2015).

Mass Spectrometry in Nuclear Technology

Americium's isotopic analysis and concentration in nuclear fuel samples are crucial for nuclear technology. Techniques like thermal ionization mass spectrometry (TIMS) and inductively coupled plasma source mass spectrometry (ICPMS) are used for this purpose. These methods are vital for developing novel complexing agents for nuclear waste management (Aggarwal, 2018).

Nuclear Reactor Applications

Americium oxide (AmO2) is explored as a burnable absorber in nuclear reactors, like the VVER-1200 reactor. It can effectively decrease excess reactivity and improve the safety and quality of spent fuel, offering a promising alternative to conventional absorbers (Shelley & Ovi, 2021).

Nuclear Waste Transmutation

Americium transmutation, particularly of the isotope 241Am, is investigated to reduce the long-term radiotoxicity of nuclear waste. Experiments like the MARINE and SPHERE projects aim to understand the in-pile behavior of americium-bearing fuels and their impact on fission gas release and fuel swelling (D’Agata et al., 2014; D’Agata et al., 2017).

Analytical Applications

Americium-241 is used in energy-dispersive X-ray fluorescence analysis for detecting elements in materials like Chinese porcelains. This method is quick, non-destructive, and effective in identifying modern reproductions (Yap & Tang, 1985).

High-Pressure Behavior Studies

Studies on americium under high pressure reveal major changes in the nature of its 5f electrons. Understanding these changes is crucial for insights into the behavior of actinides under extreme conditions (Heathman et al., 2000).

Propiedades

Número CAS |

7440-35-9 |

|---|---|

Nombre del producto |

Americium |

Fórmula molecular |

Am |

Peso molecular |

243.06138 g/mol |

Nombre IUPAC |

americium |

InChI |

InChI=1S/Am |

Clave InChI |

LXQXZNRPTYVCNG-UHFFFAOYSA-N |

SMILES |

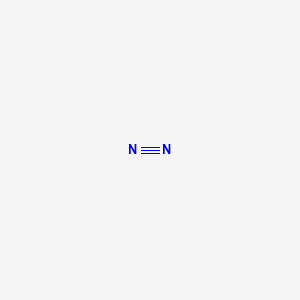

[Am] |

SMILES canónico |

[Am] |

Punto de ebullición |

2,067 °C /Americium metal/ |

Color/Form |

Silvery metal /Zero valence americium/ Silver-white crystalline /Zero valence americium/ Ductile, very malleable, non-magnetic metal. /Americium metal/ |

Densidad |

13.671/Americium metal/ |

melting_point |

1,173 °C /Americium metal/ |

Otros números CAS |

22541-46-4 7440-35-9 |

Vida útil |

Am3+ ion /is/ stable; difficult to oxidize. /from table/ |

Solubilidad |

Dissolves readily in aq HCl; insoluble in liquid ammonia. /Americium metal/ |

Sinónimos |

Americium |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benz[c]acridine](/img/structure/B1195844.png)